molecular formula C19H22N2O3 B4429976 N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide

N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide

Cat. No. B4429976
M. Wt: 326.4 g/mol
InChI Key: NZAUKVJEFUHFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide, also known as AM251, is a chemical compound that is used in scientific research to investigate the endocannabinoid system. This system is responsible for regulating various physiological processes in the body, including pain, appetite, and mood. AM251 is a selective antagonist of the CB1 receptor, which is one of the two main receptors of the endocannabinoid system.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide is a selective antagonist of the CB1 receptor, which means that it binds to the receptor and blocks its activation. CB1 receptors are present in the central nervous system, and their activation can lead to the release of neurotransmitters that modulate various physiological processes. By blocking the activation of CB1 receptors, this compound prevents the release of these neurotransmitters, leading to a decrease in their effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce food intake and body weight, suggesting that CB1 receptors play a role in regulating appetite. This compound has also been shown to have analgesic effects, suggesting that CB1 receptors play a role in regulating pain. In addition, this compound has been shown to have anxiolytic effects, suggesting that CB1 receptors play a role in regulating anxiety.

Advantages and Limitations for Lab Experiments

N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which means that it blocks the activation of this receptor without affecting other receptors. This allows researchers to investigate the effects of blocking CB1 receptors on various physiological processes. However, this compound also has some limitations. It has a short half-life, which means that it is rapidly metabolized and excreted from the body. This can make it difficult to maintain a stable concentration of this compound in the body during experiments.

Future Directions

There are several future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide. One area of research is investigating the effects of blocking CB1 receptors on various physiological processes in humans. This could lead to the development of new treatments for conditions such as obesity, pain, and anxiety. Another area of research is investigating the effects of this compound on other receptors in the endocannabinoid system. This could lead to the development of new drugs that target these receptors. Finally, research could be done to investigate the effects of long-term use of this compound on the body, including any potential side effects.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide is widely used in scientific research to investigate the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes in the body, including pain, appetite, and mood. CB1 receptors are present in the central nervous system, and their activation can lead to the release of neurotransmitters that modulate these processes. This compound is a selective antagonist of the CB1 receptor, which means that it blocks the activation of this receptor. This allows researchers to investigate the effects of blocking CB1 receptors on various physiological processes.

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-4-12-24-18-7-5-6-15(13-18)19(23)20-16-8-10-17(11-9-16)21(3)14(2)22/h5-11,13H,4,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAUKVJEFUHFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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